4-hydroxy-2-oxo-N-tosyl-2H-chromene-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-N-(4-methylphenyl)sulfonyl-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6S/c1-10-6-8-11(9-7-10)25(22,23)18-16(20)14-15(19)12-4-2-3-5-13(12)24-17(14)21/h2-9,19H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAIMTPQKHAJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=C(C3=CC=CC=C3OC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-N-tosyl-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield in industrial settings .
Chemical Reactions Analysis
1.1. Amide Bond Formation via Coumarin Carboxylate Esters
A common method for synthesizing coumarin-3-carboxamides involves reacting coumarin carboxylate esters with amines. For example:
-
Ethyl 2-oxo-2H-chromene-3-carboxylate (precursor) reacts with primary or secondary amines (e.g., 4-methoxyphenethylamine) in ethanol under reflux to yield carboxamides like N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (94% yield) .
-
N-Tosylation would require substituting the amine with p-toluenesulfonamide under similar conditions.
Key Reaction Parameters :
1.2. Knoevenagel Condensation for Coumarin Core Formation
The coumarin scaffold can be synthesized via Knoevenagel condensation:
-
Salicylaldehydes react with cyanoacetamide derivatives in aqueous NaHCO₃/Na₂CO₃ at room temperature to form 2-imino-2H-chromene-3-carboxamides , which hydrolyze to 2-oxo derivatives .
-
4-Hydroxy substitution is introduced via post-synthetic modifications (e.g., hydroxylation under acidic/basic conditions) .
Example Pathway :
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Salicylaldehyde + N-Tosyl cyanoacetamide → 2-Imino intermediate.
-
Hydrolysis with HCl → 2-Oxo product.
Optimized Conditions :
| Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Water | NaHCO₃ | RT | 85–92 |
2.1. Hydroxyl Group Reactivity
The 4-hydroxy group on the coumarin ring participates in:
-
O-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in basic media (e.g., K₂CO₃/DMF) .
-
Coordination Chemistry : Acts as a ligand for metal complexes (e.g., Yb(OTf)₃) .
Example Reaction :
2.2. Carboxamide Modifications
The N-tosyl carboxamide group can undergo:
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield carboxylic acids .
-
Cross-Coupling : Suzuki-Miyaura or Ullmann reactions for aryl group introduction .
Hydrolysis Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 6M HCl | H₂O | Reflux | 73–93 |
Green Chemistry Approaches
Eco-friendly methods for coumarin-carboxamide synthesis include:
Comparative Metrics :
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Microwave (HMTA/TFA) | Solvent-free | – | 65 |
| Aqueous Na₂CO₃ | Water | Na₂CO₃ | 85–92 |
Structural Characterization
Key spectroscopic data for validation:
Scientific Research Applications
Pharmacological Applications
Antiviral Activity
Recent studies have highlighted the potential of derivatives of 4-hydroxy-2-oxo-N-tosyl-2H-chromene-3-carboxamide as antiviral agents. For instance, a series of coumarin derivatives were synthesized and evaluated for their activity against HIV-1 integrase, showing promising results with IC50 values in the nanomolar range. The presence of specific substituents significantly influenced their inhibitory potency, indicating that structural modifications can enhance antiviral efficacy .
Antibacterial Properties
The compound has also been studied for its antibacterial properties. Research indicates that certain derivatives exhibit significant antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance the antibacterial effectiveness of these compounds, making them potential candidates for developing new antibiotics .
Synthetic Applications
Organic Synthesis
This compound serves as an important precursor in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as the Mannich reaction and coupling reactions. Its ability to undergo nucleophilic substitutions makes it a versatile building block in synthetic organic chemistry .
Catalytic Applications
The compound has been explored for its catalytic properties in asymmetric synthesis. Its derivatives have been employed as catalysts in various reactions, facilitating the formation of chiral centers with high enantioselectivity. This application is particularly relevant in the pharmaceutical industry, where chiral compounds are often required for drug development .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 (nM) | Reference |
|---|---|---|---|
| Antiviral | N′-[2-hydroxybenzoyl]-2-oxo... | 3.9 | |
| Antibacterial | 4-hydroxy derivative | Varies | |
| Anticoagulant | Coumarin derivative | Varies |
Case Study: Synthesis and Evaluation of Antiviral Activity
In a recent study, researchers synthesized a series of N′-[2-hydroxybenzoyl]-2-oxo-2H-chromene-3-carbohydrazide derivatives to evaluate their anti-HIV activity. The compounds were designed based on the structural framework of known inhibitors, leading to the identification of several potent inhibitors with low cytotoxicity profiles. The study utilized molecular docking techniques to elucidate binding interactions within the active site of HIV integrase, providing insights into their mechanism of action .
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-N-tosyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C₁₇H₁₅NO₆S.
Electron-Donating vs. Electron-Withdrawing Groups
- This contrasts with N-(4-methoxyphenethyl) (), where the methoxy group increases electron density, enhancing lipophilicity for membrane penetration in antimicrobial applications .
- Sulfamoylphenyl vs. Nitrophenyl : The sulfamoyl group in 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide () offers hydrogen-bonding capacity, beneficial for kinase inhibition, whereas the nitro group in 8-allyl-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide () enhances electrophilicity, favoring cycloaddition reactions .
Biological Activity
4-Hydroxy-2-oxo-N-tosyl-2H-chromene-3-carboxamide is a compound that belongs to the class of chromene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H15NO4S |
| Molecular Weight | 303.35 g/mol |
| InChI Key | JFQWQZKXUQZLJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1=C(C(=C(C=C1)O)C(=O)N(S(=O)(=O)C)C)C(=O)O |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted by Foroumadi et al. evaluated the antibacterial activity of various chromene derivatives, including this compound. The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit key inflammatory mediators, potentially through the modulation of cytokine production.
Research Findings:
In a study assessing the anti-inflammatory effects of chromene derivatives, this compound demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels in cell cultures treated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines.
Mechanism of Action:
The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. Molecular docking studies have shown that this compound can bind effectively to target proteins involved in cell survival and proliferation .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with other similar compounds is useful.
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | High | Promising |
| Coumarin Derivative A | High | Moderate | Moderate |
| Coumarin Derivative B | Low | High | Low |
Q & A
Q. Critical Reaction Conditions :
- Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution in the chromene core.
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature : Tosylation reactions often proceed at 0–25°C to minimize side reactions.
Q. Yield Optimization Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Chromene Core | Salicylaldehyde + β-ketoester, AcOH | 70–85% | |
| Tosylation | Tosyl chloride, EDCI, DMF, 0°C | 60–75% |
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirms the tosyl group (distinct methyl singlet at δ 2.4 ppm) .
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and carbon-proton correlations, critical for structural elucidation .
- Mass Spectrometry :
- HRMS (ESI/Q-TOF) : Validates molecular weight (e.g., C₁₇H₁₅NO₆S: [M+H]⁺ = 362.0794) and fragmentation patterns .
- Chromatography :
- HPLC-PDA : Assesses purity (>95%) using C18 columns (acetonitrile/water gradient) .
Q. Example Data :
- ¹H NMR (CDCl₃) : δ 8.2 (s, 1H, chromene H), 7.8 (d, J=8.2 Hz, 2H, tosyl aryl), 2.4 (s, 3H, tosyl CH₃) .
Advanced: How can researchers optimize the coupling reaction efficiency when introducing the tosyl group?
Q. Methodological Answer :
- Coupling Reagents : Replace EDCI with HATU or PyBOP for higher activation efficiency, especially in sterically hindered environments .
- Solvent Optimization : Use DCM instead of DMF for temperature-sensitive reactions (reduces side-product formation at 0°C) .
- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation via nucleophilic catalysis .
Case Study :
A 20% yield improvement was achieved by switching from EDCI/DMF to HATU/DCM (85% vs. 65%) under otherwise identical conditions .
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer : Contradictions often arise from:
Purity Discrepancies : Impurities >5% can skew bioassay results. Validate via HPLC and recrystallization .
Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–48 hr) for cytotoxicity assays .
Structural Confirmation : Use X-ray crystallography to confirm regiochemistry (e.g., tosyl group position) .
Example : A study attributing anti-inflammatory activity to 4-hydroxy-2-oxo-N-tosyl derivatives was later challenged due to unaccounted endotoxin contamination in samples .
Advanced: What strategies validate the proposed mechanism of action in enzyme inhibition studies?
Q. Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ) and mode (competitive/non-competitive) .
- Molecular Docking : Use AutoDock Vina to model ligand-enzyme interactions (e.g., binding to COX-2’s hydrophobic pocket) .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., methyl vs. chloro substituents) to identify critical functional groups .
Q. SAR Table :
| Substituent | Enzyme IC₅₀ (µM) | Activity Trend |
|---|---|---|
| Tosyl (p-CH₃) | 12.3 | COX-2 inhibition |
| Nitro (p-NO₂) | 45.8 | Reduced activity |
| Methoxy (p-OCH₃) | 8.9 | Enhanced solubility |
Advanced: How to address low yields in the final amidation step?
Q. Methodological Answer :
- Pre-activation of Carboxylic Acid : Pre-form the acyl chloride (using SOCl₂) before adding the tosyl amine .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hr to 30 minutes at 80°C, improving yield by 15–20% .
- Purification : Use flash chromatography (hexane/EtOAc) or recrystallization (acetone/water) to recover pure product .
Q. Yield Comparison :
| Method | Yield | Time |
|---|---|---|
| Conventional EDCI/DMF | 65% | 24 hr |
| Microwave/HATU | 80% | 30 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
